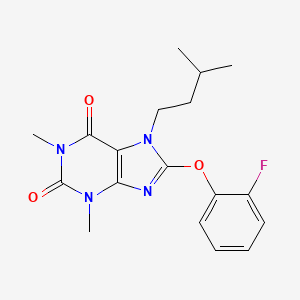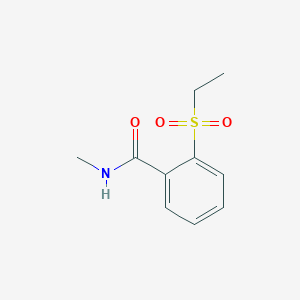![molecular formula C24H26N6O2S B6003140 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE](/img/structure/B6003140.png)
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is further modified with pyrazole and piperazine groups, enhancing its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrazole group can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-diketone. The piperazine group is often added through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable leaving group on the quinoxaline core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE involves its interaction with specific molecular targets. The quinoxaline core can interact with DNA or proteins, potentially inhibiting their function. The pyrazole and piperazine groups may enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share the quinoxaline core but differ in their substituents.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole have similar pyrazole groups but lack the quinoxaline core.
Piperazine Derivatives: Compounds like 1-(4-methylphenylsulfonyl)piperazine share the piperazine group but differ in
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S/c1-17-8-10-20(11-9-17)33(31,32)29-14-12-28(13-15-29)23-24(30-19(3)16-18(2)27-30)26-22-7-5-4-6-21(22)25-23/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKHURTHBFCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3N5C(=CC(=N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![PROPAN-2-YL 4-[(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE](/img/structure/B6003058.png)

amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)
![N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6003073.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B6003075.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)

![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![7-[(4-fluorophenyl)methyl]-2-(1H-pyrazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

